molecular formula C12H14FN3O B2791252 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196444-68-3

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2791252
CAS No.: 2196444-68-3
M. Wt: 235.262
InChI Key: IQMXMHBVRSUXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C12H14FN3O. This compound is characterized by the presence of a fluoropyridine moiety attached to a piperazine ring, which is further connected to a prop-2-en-1-one group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions to form the intermediate 4-(3-fluoropyridin-2-yl)piperazine. This intermediate is then reacted with prop-2-en-1-one in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-2-11(17)15-6-8-16(9-7-15)12-10(13)4-3-5-14-12/h2-5H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXMHBVRSUXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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